molecular formula C15H19NO4 B2586793 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795480-60-2

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2586793
CAS No.: 1795480-60-2
M. Wt: 277.32
InChI Key: OMTHSTMJXWXFLO-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a complex structure that includes a cyclopropane ring, a piperidine ring, and a pyranone moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing viral replication and infection . Additionally, it may affect other signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic activity against CCR5 involves binding to the receptor and preventing its interaction with HIV-1 . This binding interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor. Additionally, the compound’s lipophilic groups enhance its binding affinity and specificity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as inhibiting HIV-1 entry into cells . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological activity . For example, the compound may localize to the plasma membrane, where it interacts with CCR5, or to other cellular compartments involved in its metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of a suitable precursor with a cyclopropane derivative under conditions that promote the formation of the cyclopropanecarbonyl group.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution or a reductive amination process.

    Pyranone Ring Formation: The final step involves the formation of the pyranone ring, which can be achieved through a condensation reaction between a suitable aldehyde or ketone and an enolizable compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyranone ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity might impart desirable characteristics to polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound shares the piperidine ring but differs in the presence of a benzoic acid moiety.

    1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: Similar in having the cyclopropylcarbonyl and piperidine rings but lacks the pyranone structure.

Uniqueness

The uniqueness of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one lies in its combination of structural features. The presence of both a cyclopropane ring and a pyranone moiety, along with the piperidine ring, provides a distinctive set of chemical properties and potential reactivity patterns not found in simpler analogs .

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-8-13(9-14(17)19-10)20-12-4-6-16(7-5-12)15(18)11-2-3-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHSTMJXWXFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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